Acolbifene

描述

Acolbifene, also known by its developmental code names EM-652 and SCH-57068, is a nonsteroidal selective estrogen receptor modulator (SERM). It is primarily investigated for its potential in treating breast cancer. As of 2015, this compound was in phase III clinical trials for this purpose .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Acolbifene involves several key steps:

Friedel-Crafts Reaction: The reaction between 4-hydroxyphenylacetic acid and resorcinol using boron trifluoride etherate to produce trihydroxydeoxy benzoin.

Protection: The resulting compound is protected with dihydropyran in the presence of p-toluenesulfonic acid to form bis-THP ether.

Knoevenagel Reaction: This intermediate undergoes a Knoevenagel reaction with 4-hydroxybenzaldehyde in the presence of piperidine, followed by alkylation with 1-(2-chloroethyl)piperidine in the presence of cesium carbonate.

Alkylation and Dehydration: The chromanone intermediate is then alkylated with methyl lithium or methylmagnesium bromide, dehydrated, and deprotected to yield the final product.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.

Reduction: Reduction reactions can occur at the carbonyl groups present in the intermediate stages of synthesis.

Substitution: Nucleophilic substitution reactions are involved in the alkylation steps during synthesis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Alkyl halides and strong bases like cesium carbonate are employed in substitution reactions.

Major Products: The major products formed from these reactions include various intermediates such as trihydroxydeoxy benzoin, bis-THP ether, and chromanone, leading to the final product, this compound .

科学研究应用

Breast Cancer Prevention

A pivotal clinical trial assessed the feasibility of acolbifene as a breast cancer prevention agent in premenopausal women at high risk. The study involved 25 women with benign breast disease who were administered 20 mg of this compound daily for 6-8 months. Key findings included:

- Reduction in Ki-67 Proliferation Index : Ki-67, a marker for cell proliferation, decreased significantly from a median of 4.6% to 1.4% post-treatment (P<0.001). This reduction indicates a favorable anti-proliferative effect on benign breast tissue .

- Minimal Side Effects : Participants reported minimal subjective side effects, with no significant increase in vasomotor symptoms or adverse effects on bone density .

- Biomarker Modulation : Secondary endpoints included changes in serum biomarkers like IGF-1 and IGFBP3, although no significant alterations were observed .

Comparison with Other SERMs

Research has shown that this compound produces anti-proliferative effects comparable to other SERMs such as raloxifene and tamoxifen. In various studies, this compound effectively reduced ERα expression and improved outcomes for patients undergoing treatment for breast cancer. Notably, it demonstrated efficacy in reducing Ki-67 levels similarly to tamoxifen but with potentially fewer side effects .

Case Studies

Several case studies have documented the efficacy of this compound:

- Tamoxifen-resistant Breast Cancer : In a cohort of patients resistant to tamoxifen, this compound was found to induce tumor regression and improve survival rates compared to standard therapies .

- Long-term Effects : Follow-up studies indicated sustained reductions in Ki-67 levels and improved quality of life metrics among patients treated with this compound over extended periods .

Comparative Data Table

| Parameter | This compound | Tamoxifen | Raloxifene |

|---|---|---|---|

| Mechanism | Pure antiestrogen | Mixed agonist/antagonist | Pure antagonist |

| Ki-67 Reduction | Significant | Moderate | Significant |

| Endometrial Safety | High | Moderate | High |

| Side Effects | Minimal | Moderate | Low |

| Clinical Trial Phases | Phase II | Phase III | Phase III |

作用机制

Acolbifene exerts its effects by modulating estrogen receptors. It acts as an antagonist in breast and uterine tissues, blocking the effects of estrogen and thereby inhibiting the proliferation of estrogen-sensitive cells. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to estrogen signaling .

相似化合物的比较

Tamoxifen: A first-generation SERM known for its mixed agonist-antagonist activity.

Toremifene: A derivative of Tamoxifen with similar estrogen receptor modulating effects.

Ospemifene: Another SERM with estrogenic effects on bone and vaginal tissues.

Uniqueness of Acolbifene: this compound is unique in its pure antagonist activity in breast and uterine tissues, unlike Tamoxifen and its derivatives, which have partial agonist effects. This makes this compound a promising candidate for breast cancer treatment with potentially fewer side effects .

生物活性

Acolbifene, a selective estrogen receptor modulator (SERM), has garnered attention for its potential in breast cancer prevention and treatment, particularly in premenopausal women at high risk. This article explores the biological activity of this compound, focusing on its effects on breast tissue proliferation, gene expression modulation, and overall safety profile based on recent clinical studies.

Overview of this compound

This compound (also known as EM-652.HCl) is a fourth-generation SERM that exhibits anti-estrogenic properties specifically in breast and endometrial tissues. Unlike other SERMs, this compound does not act as an estrogen agonist in these tissues, making it a promising candidate for patients who are resistant to traditional therapies like tamoxifen .

This compound functions by binding to estrogen receptors (ERs) in a manner that inhibits estrogen-mediated proliferation of breast epithelial cells. This mechanism is crucial for reducing the risk of developing estrogen-dependent cancers. The compound has shown efficacy in reducing the expression of Ki-67, a marker associated with cell proliferation, thereby indicating its potential to lower breast cancer risk .

Study Design

A notable clinical trial assessed the efficacy of this compound in premenopausal women with a high risk of breast cancer. The study involved 25 participants who received 20 mg of this compound daily for 6–8 months. The primary endpoint was the change in Ki-67 levels in benign breast tissue, while secondary endpoints included various risk biomarkers and side effects .

Results

- Ki-67 Expression : The median Ki-67 expression decreased significantly from 4.6% to 1.4% (P < 0.001), indicating a substantial reduction in cell proliferation .

- Gene Expression : There were notable decreases in the expression of estrogen-inducible genes such as pS2, ER-α, and PgR (P ≤ 0.026), suggesting that this compound effectively modulates estrogen signaling pathways .

- Safety Profile : The treatment was well tolerated with minimal subjective side effects reported. Objective measures indicated slight changes in lumbar spine bone density and an increase in ovarian cysts, but no significant alterations in endometrial thickness were observed .

Comparative Efficacy with Other SERMs

This compound's efficacy has been compared with other SERMs like raloxifene and tamoxifen. Data from multiple studies indicate that this compound produces a similar or superior anti-proliferative effect compared to these agents:

| SERM | Ki-67 Reduction | Breast Density Change | Side Effects |

|---|---|---|---|

| This compound | Significant | Minimal | Low |

| Raloxifene | Significant | Moderate | Moderate |

| Tamoxifen | Moderate | Significant | Higher |

This table summarizes findings from various studies highlighting the comparative efficacy and safety profiles of these drugs .

Case Studies

Several case studies have documented individual responses to this compound treatment:

- Case Study 1 : A premenopausal woman with cytologic hyperplasia showed a dramatic decrease in Ki-67 after six months of treatment, correlating with improved histological findings.

- Case Study 2 : Another participant experienced minimal side effects, primarily mild hot flashes, which were manageable without discontinuation of therapy.

These case studies reinforce the clinical trial findings regarding both efficacy and tolerability.

化学反应分析

Oxidation Pathways Leading to Quinone Methide Formation

Acolbifene undergoes enzymatic and chemical oxidation to form two reactive intermediates:

-

Classical Quinone Methide : Generated via oxidation at the C-17 methyl group.

-

Diquinone Methide : Produced through oxidation of two phenol groups.

| Reaction Parameter | Classical Quinone Methide | Diquinone Methide |

|---|---|---|

| Formation Mechanism | Oxidation of C-17 methyl group | Oxidation of two phenolic groups |

| Half-life (pH 7.4, 37°C) | 32 ± 0.4 seconds | Not reported |

| Enzymatic Catalysts | Human/rat liver microsomes, tyrosinase | Human/rat liver microsomes |

| Detection Methods | LC-MS, NMR | LC-MS |

These quinone methides are electrophilic intermediates capable of reacting with nucleophiles such as glutathione (GSH) and DNA .

Reactions with Glutathione (GSH)

This compound’s quinone methides form conjugates with GSH, a critical detoxification pathway:

| Conjugate Type | Number of Adducts | Major Products | Biological Implications |

|---|---|---|---|

| Mono-GSH | 5 | C-17 methide-GSH adducts | Detoxification of reactive species |

| Di-GSH | 5 | Cross-linked GSH conjugates | Enhanced cellular protection |

Key Findings :

-

Incubations with human liver microsomes and tyrosinase confirmed GSH adduct formation .

-

The classical quinone methide accounted for >80% of GSH conjugates .

DNA Alkylation and Genotoxicity

This compound’s classical quinone methide reacts with deoxynucleosides, forming covalent adducts:

| Adduct Type | Target Nucleobase | Reaction Site | Detection Method |

|---|---|---|---|

| Deoxyadenosine Adduct | Adenine | Exocyclic amino group (N6 position) | LC-MS/MS |

| Deoxyguanosine Adduct | Guanine | Under investigation | Preliminary data |

Experimental Evidence :

-

DNA damage was observed in S30 breast cancer cells via the comet assay .

-

This compound exhibited higher cytotoxicity compared to raloxifene (IC₅₀: 2.5 μM vs. 5.8 μM) .

Enzymatic vs. Chemical Oxidation

| Parameter | Enzymatic Oxidation | Chemical Oxidation |

|---|---|---|

| Catalysts | Liver microsomes, tyrosinase | Silver oxide (Ag₂O), peroxidases |

| Reaction Rate | Slower (substrate-dependent) | Faster (pH-dependent) |

| Major Products | Mono-GSH conjugates | Diquinone methide |

Mechanistic Insight :

-

Enzymatic oxidation favors mono-GSH adducts, while chemical conditions promote diquinone methide formation .

Comparative Reactivity with Other SERMs

| Compound | Quinone Methide Formation | GSH Adducts | DNA Adducts |

|---|---|---|---|

| This compound | Yes (C-17 and diquinone) | 10 | Yes |

| Tamoxifen | Yes (via α-hydroxylation) | 4 | Yes |

| Raloxifene | No | 0 | No |

This compound’s dual quinone methide pathways distinguish it from earlier SERMs, contributing to its unique toxicological profile .

属性

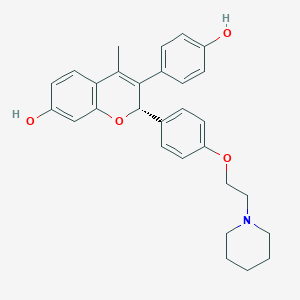

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO4/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30/h5-14,19,29,31-32H,2-4,15-18H2,1H3/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYNJNWVGIWJRI-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318411 | |

| Record name | Acolbifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182167-02-8 | |

| Record name | Acolbifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182167-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acolbifene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182167028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acolbifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acolbifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACOLBIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/815LJ9X0D1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does acolbifene interact with estrogen receptors (ERs) and what are the downstream effects of this interaction?

A1: this compound is a selective estrogen receptor modulator (SERM) that binds to ERs in a tissue-specific manner. In breast and uterine tissue, this compound acts as an ER antagonist, blocking the effects of estrogen and inhibiting the proliferation of ER-positive tumor cells [, , , , ]. In contrast, this compound acts as an ER agonist in the liver, where it promotes beneficial effects on lipid metabolism by decreasing total and LDL cholesterol levels [, , , ].

Q2: Can you elaborate on the specific molecular mechanisms by which this compound exerts its antitumor effects in breast cancer cells?

A2: this compound's antitumor activity stems from its ability to bind to ERα, preventing estradiol from binding and activating downstream signaling []. This binding leads to changes in the expression of estrogen-responsive genes, ultimately resulting in cell cycle arrest and inhibition of tumor growth [, , , , , ].

Q3: Does this compound affect the expression of specific genes involved in estrogen signaling pathways?

A3: Yes, this compound has been shown to modulate the expression of several estrogen-responsive genes in both breast and endometrial tissues. Studies have shown downregulation of genes like ESR1, TFF1, PGR, and GREB1 in benign breast tissue samples from premenopausal women treated with this compound [, ]. In mouse models, this compound significantly prevented the effects of estrone on genes involved in receptor activity, mammary gland development, glucose metabolism, and blood vessel morphogenesis [].

Q4: this compound demonstrates both agonistic and antagonistic effects on ERs depending on the tissue. What contributes to this tissue selectivity?

A4: The tissue selectivity of this compound, like other SERMs, is complex and not fully understood. One contributing factor is the distinct conformational changes induced in the ER upon this compound binding, compared to the natural ligand, estradiol. These conformational changes influence the recruitment of coactivators or corepressors, leading to differential gene expression profiles and subsequent tissue-specific effects [, , ].

Q5: What is the molecular formula and molecular weight of this compound?

A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound. To obtain this information, it would be necessary to refer to more comprehensive resources like chemical databases or the compound's drug monograph.

Q6: How does the structure of this compound contribute to its activity as a SERM? Have any structure-activity relationship studies been conducted?

A6: this compound belongs to the 2H-1-benzopyran class of SERMs []. Structural modifications, particularly substitutions on the nitrogen atom of the benzopyran ring, significantly influence its antiestrogenic activity []. For instance, the presence of a piperidine ring in this compound is crucial for its high binding affinity to the ER and potent antiuterotrophic activity compared to other substitutions [].

Q7: Have any studies explored modifying the this compound structure to further enhance its beneficial effects or minimize potential drawbacks?

A7: While the provided abstracts don't directly address this compound modifications, research on similar SERMs offers insights. Studies on toremifene, bazedoxifene, and lasofoxifene have explored structural alterations to modulate their interactions with enzymes like sulfotransferase 2A1 (SULT2A1) and potentially reduce adverse effects like cholestasis []. Such findings suggest that structural modifications can fine-tune the pharmacological profile of SERMs, and similar strategies might be applicable to this compound.

Q8: What is known about the metabolism of this compound in the body? Are there any specific metabolites that contribute to its activity or toxicity?

A8: this compound (EM-652) is actually the active metabolite of the prodrug EM-800 [, , ]. In the body, this compound is primarily metabolized via glucuronidation, resulting in two main metabolites: this compound-7-glucuronide (major) and this compound-4′-glucuronide (minor) []. Additionally, this compound can undergo oxidation to form reactive quinone methide metabolites. While these metabolites can react with glutathione for detoxification, they can also bind to DNA, potentially contributing to toxicity [].

Q9: Has this compound shown promising results in preclinical models of breast cancer?

A9: Yes, this compound has demonstrated significant antitumor activity in preclinical models. In studies using human breast cancer xenografts in mice, this compound effectively inhibited tumor growth and exhibited even greater efficacy compared to other SERMs like tamoxifen, raloxifene, and fulvestrant [, ]. Furthermore, this compound showed promising activity against tamoxifen-resistant breast cancer cells, indicating a potential advantage in overcoming treatment resistance [].

Q10: Are there any preclinical studies demonstrating the beneficial effects of this compound on lipid metabolism and cardiovascular health?

A10: Yes, several studies in rodents have highlighted this compound's positive impact on lipid profiles and cardiovascular parameters [, , , ]. This compound effectively reduced total cholesterol, LDL cholesterol, and triglyceride levels in both normal and cholesterol-fed rats [, ]. Moreover, this compound demonstrated the unique ability to decrease VLDL-TG secretion, likely by downregulating microsomal triglyceride transfer protein (MTP) expression []. These findings suggest a potential role for this compound in managing dyslipidemia and reducing cardiovascular risk.

Q11: Beyond breast cancer, has this compound been investigated for other potential therapeutic applications?

A11: Yes, based on its tissue-specific effects, this compound has been explored for various applications. Preclinical research suggests its potential in preventing menopausal symptoms, reducing bone loss associated with estrogen deficiency, and alleviating vaginal dryness [, , ]. These diverse applications highlight this compound's potential as a multi-faceted therapeutic agent.

Q12: What is the current status of this compound in clinical development? Has it been evaluated in clinical trials for breast cancer prevention or treatment?

A12: While the provided abstracts mention this compound being in late-stage clinical development for breast cancer treatment, they do not provide specific details about ongoing or completed clinical trials [, ]. Further investigation into publicly available clinical trial databases or recent literature is necessary to get a current and detailed understanding of this compound's clinical development status.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。